Vitexia-glucoside
Description
Contextual Significance of Flavonoid Glycosides in Academic Inquiry
Flavonoid glycosides are a major class of natural products that attract significant scientific interest due to their structural diversity and wide range of biological activities. researchgate.netnih.govnih.gov These compounds consist of a flavonoid aglycone linked to one or more sugar moieties. The attachment of sugars influences their physical and chemical properties, such as solubility and stability, which in turn affects their biological function. nih.gov In nature, flavonoids are crucial for plant growth and defense against pests. youtube.com
From a research perspective, flavonoid glycosides are investigated for their potential health benefits, which are often linked to their antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. nih.govnih.gov The glycosylation pattern—whether the sugar is attached via an oxygen atom (O-glycoside) or a carbon atom (C-glycoside)—is a key determinant of the compound's stability and bioavailability. mdpi.com C-glycosides, for instance, are noted for being more resistant to enzymatic or acidic hydrolysis compared to O-glycosides. mdpi.com This stability makes them a particularly interesting subject for research into their potential therapeutic applications. researchgate.nettandfonline.com The antioxidant capacity of some flavonoids has been reported to be more potent than that of vitamins C and E, highlighting their potential importance in nutrition and medicine. nih.gov
Overview of Vitexin (B1683572) and its Glycosylated Derivatives within Contemporary Natural Product Chemistry Research
Vitexin, scientifically known as apigenin-8-C-glucoside, is a prominent flavone (B191248) C-glucoside found in a variety of plants, including passionflower, bamboo, hawthorn, and mung beans. leafwell.comnih.govphytopharmajournal.com It exists alongside its common isomer, isovitexin (B1672635) (apigenin-6-C-glucoside). mdpi.comresearchgate.net Both vitexin and isovitexin are recognized as active components in many traditional medicines and are the subject of extensive research for their pharmacological activities. leafwell.commdpi.com
Beyond the primary structure of vitexin, a number of its glycosylated derivatives have been identified in nature and synthesized in laboratories. These derivatives typically involve the attachment of additional sugar units to the initial glucose moiety or to other hydroxyl groups on the flavonoid skeleton. Examples of such derivatives include:
Vitexin-2"-O-rhamnoside nih.govmedchemexpress.com
Vitexin-2"-O-xyloside nih.govphytopharmajournal.com
Vitexin-7-O-glucoside nih.gov
Vitexin-4'-O-glucoside nih.govnih.gov
Vitexin-5-O-glucoside nih.gov
Research has shown that these modifications can alter the compound's properties. For example, enzymatic glycosylation of vitexin to produce vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside has been demonstrated to improve aqueous solubility, a factor that can enhance bioavailability. nih.gov These derivatives are often studied for a range of biological effects, including antioxidant, anti-cancer, and neuroprotective activities. nih.govmdpi.com
Research Rationale and Delimitation of Investigation on Vitexia-Glucoside in Scientific Context
The term "this compound" is not a standard nomenclature in chemical literature. For the purpose of this scientific discussion, it is interpreted as referring to O-glycosylated derivatives of the C-glucoside vitexin, such as vitexin-O-glucoside. The rationale for focusing on a specific glycosylated form of vitexin stems from the understanding that even subtle changes in molecular structure, such as the position and type of an added sugar, can significantly impact biological activity. mdpi.com
While flavonoid C-glycosides as a class have received considerable attention, there is a recognized need for more in-depth research on individual compounds to understand their specific mechanisms of action and potential applications. researchgate.netnih.gov Many studies have focused on crude plant extracts or the primary compounds like vitexin and isovitexin, leaving the distinct roles of their more complex derivatives less understood. mdpi.comnih.gov Therefore, a delimited investigation into a specific derivative, such as a vitexin-O-glucoside, is crucial for several reasons:
To distinguish its unique physicochemical properties from its parent compound, vitexin.
To isolate and characterize its specific biological activities, which may differ from or be more potent than other related flavonoids.
To contribute to a more precise understanding of structure-activity relationships within this subclass of flavonoids.
This focused approach moves beyond generalized findings for flavonoid groups and aims to provide specific data on a distinct chemical entity, paving the way for more targeted research in pharmacology and natural product chemistry.
Research Findings and Data
The study of vitexin and its derivatives involves detailed analysis of their chemical properties and occurrence.
Physicochemical Properties of Selected Vitexin Glucosides
The addition of a second glucose unit to the vitexin structure results in a diglycoside. The properties of these compounds are distinct from the parent vitexin molecule.
| Property | Vitexin-7-O-glucoside | Vitexin-4''-O-glucoside |
| Molecular Formula | C27H30O15 | C27H30O15 |
| Molecular Weight | 594.5 g/mol | 594.5 g/mol |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
| Monoisotopic Mass | 594.15847025 Da | 594.15847025 Da |
| Data sourced from PubChem. nih.govnih.gov |
Natural Occurrence of Vitexin and Isovitexin
Vitexin and its isomer are found in a wide array of plants, often in varying concentrations.
| Plant Source | Compounds Identified |
| Buckwheat | Vitexin, Isovitexin (highest amounts found in sprouts) researchgate.net |
| Hawthorn (Crataegus sp.) | Vitexin, Vitexin-2"-O-rhamnoside, Vitexin-4''-O-glucoside nih.govresearchgate.net |
| Mung Bean | Vitexin, Isovitexin nih.gov |
| Passionflower | Vitexin, Isovitexin leafwell.commdpi.com |
| Cannabis | Vitexin, Isovitexin leafwell.com |
| Flax | Vitexin, Isovitexin leafwell.com |
| This table represents a selection of known sources. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1 |
InChI Key |
NDSUKTASTPEKBX-YGBVHABKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Vitexia Glucoside
Botanical and Organismal Sources and Phytogeographical Distribution
Vitexin (B1683572) is synthesized by a diverse range of organisms, primarily within the plant kingdom. Its distribution spans numerous angiosperm families, and it has also been identified in other biological systems.
Occurrence in Angiosperm Genera (e.g., Crataegus, Vitex, Passiflora, Briza, Ficus, Trollius, Piperis, Alsophila)
Vitexin and its derivatives are characteristic chemical markers in several angiosperm genera, contributing to their phytochemical profiles.
Crataegus (Hawthorn): Species of this genus are native to temperate regions of the Northern Hemisphere, including Europe, Asia, North Africa, and North America nih.govwikipedia.org. Hawthorn is well-documented to contain vitexin, along with other flavonoids like vitexin-2"-O-rhamnoside, which are considered key bioactive compounds dntb.gov.uawikipedia.orgnih.govresearchgate.netresearchgate.net. These compounds are found in the leaves, flowers, and berries of the plant nih.govresearchgate.net.
Vitex (Chaste Tree): This genus comprises around 250 species found in tropical and subtropical regions worldwide, with some extending into temperate Eurasia nih.govlucidcentral.orgcaringsunshine.com. Vitex agnus-castus, native to the Mediterranean and Asia, is a well-known source of vitexin medchemexpress.comnih.govcaymanchem.com. The compound has also been isolated from the leaves of Vitex pinnata researchgate.net.
Passiflora (Passionflower): With over 500 species, this genus is predominantly found in the neotropics, including Mexico, Central, and South America, with some species in Asia and Oceania medchemexpress.commdpi.com. Passiflora incarnata is a notable source of vitexin biosynth.comnih.gov. The presence and quantity of vitexin and its glycosides can vary among different Passiflora species.
Briza (Quaking Grass): This genus of grasses is native to northern Africa, southern Europe, and western Asia and has become naturalized in other temperate and sub-tropical regions mdpi.com. While some species of Briza have been used in traditional folk medicine, there is a lack of scientific literature confirming the presence of vitexin in this genus.
Ficus (Fig): This large genus of about 850 species is native to tropical regions worldwide, with some species in semi-warm temperate zones. Vitexin and its isomer, isovitexin (B1672635), have been identified as major flavonoid constituents in the leaves of Ficus deltoidea, a species native to Malaysia, Thailand, and Indonesia mdpi.com.
Trollius (Globeflower): This genus includes about 30 species native to the cool temperate regions of the Northern Hemisphere, with the highest diversity in Asia. Trollius chinensis is a significant source of vitexin and its related flavonoid, orientin.
Piperis (Pepper): This genus encompasses a wide variety of species used as spices and in traditional medicine, found in tropical regions nih.govcaringsunshine.com. Research has led to the isolation and characterization of vitexin from the methanolic extract of Peperomia pellucida, a member of the Piperaceae family.
Alsophila (Tree Fern): This genus of tree ferns is found in tropical and subtropical areas. Scientific analysis has confirmed the isolation of vitexin from the stalks of Alsophila spinulosa medchemexpress.com.
Table 1: Occurrence and Distribution of Vitexin-Glucoside in Selected Angiosperm Genera
| Genus | Common Name | Presence of Vitexin Confirmed | Phytogeographical Distribution |
|---|---|---|---|
| Crataegus | Hawthorn | Yes | Temperate regions of the Northern Hemisphere (Europe, Asia, North America) nih.govwikipedia.org |
| Vitex | Chaste Tree | Yes | Tropics and subtropics worldwide, with some in temperate Eurasia nih.govlucidcentral.orgcaringsunshine.com |
| Passiflora | Passionflower | Yes | Primarily Neotropical (Mexico, Central & South America), with some species in Asia and Oceania medchemexpress.commdpi.com |
| Briza | Quaking Grass | Not confirmed in scientific literature | Native to Northern Africa, Southern Europe, and Western Asia mdpi.com |
| Ficus | Fig | Yes | Tropics worldwide, with some species in semi-warm temperate zones |
| Trollius | Globeflower | Yes | Cool temperate regions of the Northern Hemisphere, especially Asia |
| Piperis | Pepper | Yes (in Peperomia) | Tropical regions nih.govcaringsunshine.com |
| Alsophila | Tree Fern | Yes | Tropical and subtropical regions |
Identification in Other Biological Systems
While predominantly found in plants, flavonoids like vitexin have been identified in other organisms, primarily through dietary sequestration. Research has shown that certain insects that feed on flavonoid-containing grasses sequester these compounds, including isovitexin (an isomer of vitexin) and its derivatives. These sequestered flavonoids have been detected in various life stages of the insects, from larvae to adults.
Tissue-Specific Localization and Accumulation within Plants
The concentration of vitexin-glucoside is not uniform throughout the plant; it tends to accumulate in specific tissues, where it may play various physiological roles.
In Ficus deltoidea , vitexin has been quantified predominantly in the leaves mdpi.com. Studies comparing different varieties have shown that the concentration of vitexin in the leaves can vary significantly, with some varieties containing substantially higher amounts than others mdpi.com.
For Vitex agnus-castus , both the leaves and fruits are significant sources of vitexin. Quantitative analysis has shown that the fruits can have a higher concentration of this compound compared to the leaves. The fruit extract is often used in herbal preparations.
In the genus Passiflora , vitexin and its derivatives are found in the aerial parts of the plant, including leaves and stems nih.gov. However, the presence and amount of vitexin can differ among various species. For instance, aqueous extracts of P. mixta and P. tripartita var mollissima showed quantifiable amounts of vitexin, while it was below the limit of quantification in others.
Within Trollius europaeus , vitexin is present in many organs of the plant. Research on Trollius chinensis indicates that the flowers are a particularly rich source of vitexin and other flavonoids, and these are the parts most commonly used in traditional medicine.
Table 2: Tissue-Specific Localization of Vitexin-Glucoside
| Plant Genus | Plant Part(s) with Highest Accumulation |
|---|---|
| Ficus | Leaves mdpi.com |
| Vitex | Fruits and Leaves |
| Passiflora | Aerial parts (Leaves, Stems) nih.gov |
| Trollius | Flowers |
| Crataegus | Leaves, Flowers, and Berries nih.govresearchgate.net |
| Alsophila | Stalks medchemexpress.com |
Ethnobotanical and Historical Context of Source Plants in Scientific Literature
Many of the plants containing vitexin-glucoside have a rich history of use in traditional and folk medicine across various cultures.
Crataegus (Hawthorn): Hawthorn has been used for centuries in traditional medicine, particularly for cardiovascular ailments. In European folk medicine, preparations from its leaves, flowers, and berries have been used to address heart conditions, high blood pressure, and nervousness nih.govresearchgate.netresearchgate.net. In traditional Chinese medicine, it has been used to improve circulation and for digestive issues researchgate.net.
Vitex (Chaste Tree): The fruit of Vitex agnus-castus has a long history of use, dating back to ancient Greece and Rome, primarily for female reproductive health issues nih.govlucidcentral.orgcaymanchem.com. It has been traditionally used to manage menstrual cycle irregularities, premenstrual syndrome (PMS), and symptoms of menopause lucidcentral.orgmedchemexpress.comnih.gov. The name "chaste tree" is derived from the historical belief that it could reduce libido lucidcentral.orgcaymanchem.com.
Passiflora (Passionflower): Passiflora incarnata was used in the traditional medicine of Native American tribes, such as the Cherokee, for food and medicinal purposes, including as a sedative and for liver ailments biosynth.com. European and South American folk medicine adopted its use as a treatment for anxiety, insomnia, and stress biosynth.com.
Ficus (Fig): Various species of Ficus have been central to traditional medicine systems worldwide. Ficus carica (the common fig) has been used for its laxative, anti-inflammatory, and respiratory benefits dntb.gov.ua. In Malaysia, the leaves of Ficus deltoidea are traditionally used by patients with diabetes. Different parts of various Ficus species are used in Indian traditional medicine to treat a wide array of conditions, including skin diseases, diabetes, and inflammatory disorders wikipedia.org.
Trollius (Globeflower): Trollius chinensis is a well-documented herb in traditional Chinese medicine. It is traditionally used for its heat-clearing and detoxifying properties and to treat conditions such as upper respiratory infections, pharyngitis, and tonsillitis.
Piperis (Pepper): Species from the Piperaceae family are staples in traditional medicine globally. They have been used to treat a wide range of ailments, including digestive problems, skin and liver ailments, and inflammatory conditions, and for wound healing nih.govcaringsunshine.com.
Isolation and Purification Methodologies for Vitexia Glucoside
Chromatographic Separation and Purification Strategies for Compound Enrichment
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate Vitexia-glucoside from other phytochemicals and enrich it to a high degree of purity.
Column chromatography is a fundamental technique for the preparative separation of compounds from a mixture.
Macroporous Resin Adsorption: This technique is highly effective for the preliminary purification and enrichment of flavonoids from crude extracts. Macroporous resins are synthetic polymers with a porous structure and a large surface area, which allows them to adsorb molecules from a solution based on properties like polarity and molecular size.
The process involves passing the crude extract through a column packed with the resin. Target compounds like this compound are adsorbed onto the resin, while many impurities are washed away. Subsequently, the adsorbed flavonoids are eluted using a suitable solvent, typically an ethanol-water mixture. nih.gov Studies have shown that ADS-5 resin is highly effective for separating vitexin (B1683572) and its isomer, isovitexin (B1672635). nih.govresearchgate.net In one study, using ADS-5 resin increased the content of vitexin and isovitexin by 4-fold and 11.5-fold, respectively, with recovery yields of 65.03% and 73.99%. nih.gov Another study identified XAD7HP resin as optimal for enriching flavonoid C-glycosides, including vitexin, from oil palm leaf extract. mdpi.com
Table 2: Examples of Macroporous Resin in Vitexin Purification
| Resin Type | Source Material | Key Findings | Reference |
|---|---|---|---|
| ADS-5 | Pigeonpea leaves | Increased vitexin content 4.07-fold with a 65.03% recovery. Optimal desorption with 40:60 (v/v) ethanol-water. nih.gov | nih.govresearchgate.net |
| XAD7HP | Oil palm leaves | Exhibited the best sorption capacities for vitexin and other flavonoid C-glycosides. mdpi.com | mdpi.com |
| D101 | Ficus microcarpa | Demonstrated good adsorption properties for vitexin and isovitexin with optimal adsorption at 25°C. globethesis.com | globethesis.com |
| HPD-400 | Hawthorn leaves | Showed the best adsorption for vitexin-O-glycosides, increasing content over 8-fold with >79% recovery. nih.gov | nih.gov |
Silica (B1680970) Gel Chromatography: Silica gel is a polar stationary phase widely used for the separation of flavonoids. nih.gov Separation is based on the principle of adsorption chromatography, where compounds in the mobile phase pass through the column at different rates depending on their affinity for the silica gel. Less polar compounds elute faster, while more polar compounds are retained longer. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is often employed to separate compounds with a wide range of polarities. nih.govgoogle.com For instance, flavonoids from Pteris vittata L. were isolated using silica gel columns with gradient elution systems like hexane-ethyl acetate and chloroform-methanol. nih.gov
High-Performance Liquid Chromatography (HPLC) is an analytical technique that provides high resolution and sensitivity for the separation, identification, and quantification of compounds. Preparative HPLC (prep-HPLC) operates on the same principles but uses larger columns to purify substantial quantities of a compound. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating flavonoid glycosides like this compound. In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. sielc.com A typical mobile phase consists of a mixture of water (often acidified with formic, acetic, or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scirp.orgsielc.comjchps.com Vitexin is separated by gradient elution, where the proportion of the organic solvent is increased over time, causing compounds to elute in order of increasing hydrophobicity. rsc.org Prep-HPLC is frequently used as a final purification step to obtain compounds with very high purity (>95%). nih.govijzi.net
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that uses a liquid stationary phase, eliminating the irreversible adsorption that can occur with solid stationary phases like silica gel. mdpi.com This makes it particularly suitable for the preparative separation of natural products from crude extracts. nih.gov High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to hold the stationary liquid phase in the column while the mobile liquid phase is pumped through it. nih.gov
The separation in HSCCC is based on the differential partitioning of solutes between two immiscible liquid phases (the stationary and mobile phases). The selection of a suitable two-phase solvent system is crucial for a successful separation. nih.gov A common approach involves using systems composed of n-hexane, ethyl acetate, methanol, and water in various ratios. nih.gov For example, a system of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) has been used to separate flavonoid glycosides. nih.gov HSCCC has been successfully applied to isolate vitexin from Trollius ledebouri, yielding 11.6 mg of the compound from 500 mg of crude extract. nih.gov The technique can be combined with preparative HPLC for purifying complex mixtures. nih.gov
Medium-Pressure Liquid Chromatography (MPLC) Applications
Medium-Pressure Liquid Chromatography (MPLC) serves as a crucial step in the purification of flavonoid glycosides from crude plant extracts. It is often employed as an intermediary purification technique, positioned after initial extraction and before final high-purity polishing steps like High-Performance Liquid Chromatography (HPLC). MPLC is advantageous for its ability to process larger sample volumes compared to analytical HPLC, making it ideal for fractionating complex mixtures to isolate compounds of interest.
In a typical MPLC application for separating flavonoid glycosides, a crude or partially purified extract is loaded onto a column packed with a suitable stationary phase, most commonly silica gel or a bonded-phase like C18. The separation is achieved by eluting the sample with a solvent gradient. For flavonoid glycosides, which are moderately polar, a common strategy involves a normal-phase system or, more frequently, a reversed-phase system.
A study on the separation of flavone (B191248) C-glycosides from Ficus microcarpa utilized MPLC as a preliminary step before further purification by High-Speed Countercurrent Chromatography (HSCCC) and preparative HPLC. nih.gov This combined approach highlights the role of MPLC in reducing the complexity of the extract, thereby improving the efficiency and resolution of subsequent, more refined chromatographic techniques. nih.gov The process successfully isolated several flavone C-glycosides, including vitexin and orientin. nih.gov
Table 1: Representative MPLC Parameters for Flavonoid Glycoside Fractionation
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | Reversed-Phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Water and Methanol or Acetonitrile | Elutes compounds with increasing organic solvent concentration. |
| Detection | UV-Vis Detector (e.g., at 254, 330, or 335 nm) | Monitors the elution of flavonoids, which absorb UV light. nih.govcaymanchem.com |
| Flow Rate | 10-50 mL/min | Allows for efficient separation on a preparative scale. |
| Sample Load | Grams of crude or semi-purified extract | Enables large-scale fractionation. |
Purity Assessment and Sample Preparation Protocols for Downstream Research
Following isolation and purification, rigorous purity assessment is essential to ensure the quality of the flavonoid glycoside sample for subsequent research. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Purity Assessment: The purity of an isolated compound is typically determined by HPLC analysis, where a pure compound should ideally appear as a single, sharp, and symmetrical peak. The sample is run on an analytical C18 column with a suitable mobile phase, often a gradient of acidified water and methanol or acetonitrile. nih.gov The purity is calculated based on the relative peak area of the target compound compared to the total area of all peaks in the chromatogram, detected at a wavelength where the flavonoid has maximum absorbance (λmax). caymanchem.comnih.gov Purities exceeding 95% are generally considered acceptable for structural elucidation and biological assays. caymanchem.comnih.govcaymanchem.com
For definitive structural confirmation, a combination of spectroscopic techniques is employed:
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the glycoside. nih.gov
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to elucidate the precise structure, including the nature of the flavonoid aglycone and the identity and attachment points of the sugar moieties. ijzi.netnih.gov
Sample Preparation for Downstream Research: Proper sample preparation is critical for obtaining reliable and reproducible results in analytical studies.
Extraction: For initial analysis from a plant matrix, methods like maceration, reflux, or Soxhlet extraction are used. researchgate.net Solvents such as methanol or ethanol (B145695) are common. nih.gov
Pre-analytical Purification: Before quantitative analysis, samples often undergo a clean-up step to remove interfering matrix components. Techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov A more recent method, dispersive liquid-liquid microextraction (DLLME), offers high efficiency with reduced solvent use. nih.govmdpi.com
Preparation for Analysis: For HPLC or UPLC-MS analysis, the purified solid compound is accurately weighed and dissolved in a suitable solvent, typically methanol or a DMSO/PBS solution, to a known concentration. caymanchem.comnih.gov The solution is then filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter before injection into the chromatography system. nih.gov
Table 2: Common Analytical Techniques for Flavonoid Glycoside Characterization
| Technique | Purpose | Typical Findings |
| HPLC-PDA/UV | Purity assessment and quantification. | Retention time, peak purity, λmax values. nih.gov |
| UPLC-MS/MS | High-resolution separation and quantification. | Precise mass-to-charge ratio for molecular formula determination. nih.govmdpi.com |
| FTIR Spectroscopy | Functional group identification. | Indicates presence of hydroxyls, carbonyls, aromatic rings, and glycosidic bonds. mdpi.com |
| NMR (1D & 2D) | Complete structural elucidation. | Determines proton and carbon framework, confirming aglycone structure and sugar connectivity. ijzi.net |
Biosynthesis and Metabolic Pathways of Vitexia Glucoside in Biological Systems
General Flavonoid Biosynthesis Pathway Framework in Plants
The foundation for Vitexia-glucoside synthesis is the phenylpropanoid pathway, a central route in plant secondary metabolism. wikipedia.org This pathway commences with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. nih.gov This intermediate serves as a crucial entry point into flavonoid synthesis.
The key steps leading to the aglycone backbone of this compound are as follows:
Chalcone (B49325) Formation: The enzyme Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, forming a chalcone structure known as naringenin (B18129) chalcone. mdpi.com
Isomerization to a Flavanone (B1672756): Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin. nih.govoup.com Naringenin is a critical branch-point intermediate in the flavonoid pathway. nih.gov
Formation of the Flavone (B191248) Backbone: Naringenin is subsequently oxidized by Flavone Synthase (FNS) to create a double bond in the C-ring, yielding the flavone apigenin (B1666066). mdpi.comresearchgate.net Apigenin is the direct aglycone precursor to vitexin (B1683572). phytopharmajournal.com
Specific Glycosylation Mechanisms and Enzymology of this compound Formation
Glycosylation is the critical modification that defines this compound. This process involves the attachment of sugar moieties to the apigenin backbone, occurring in two key stages: an initial C-glycosylation to form vitexin, followed by subsequent O-glycosylation.
The initial and defining step is the formation of vitexin (apigenin-8-C-glucoside), a C-glycosylflavonoid. Unlike O-glycosidic bonds, the C-glycosidic linkage between the glucose molecule and the C-8 position of the apigenin ring is exceptionally stable and resistant to enzymatic and acidic hydrolysis. phytopharmajournal.commdpi.com This reaction is catalyzed by a specific type of C-glycosyltransferase, which directly attaches a glucose moiety from a sugar donor to the flavone core. hep.com.cnresearchgate.netacs.org
Vitexin itself then serves as a substrate for further glycosylation, leading to the various compounds that can be classified under the "this compound" name. These are typically O-glucosides, where an additional glucose molecule is attached to a hydroxyl group. Common examples include vitexin-2"-O-glucoside, where the second glucose is attached to the initial C-linked sugar, and other derivatives like vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside, where glucose is added to the flavone nucleus. mdpi.comresearchgate.netnih.gov
Role and Characterization of UDP-Glycosyltransferases (UGTs)
The enzymatic attachment of sugar molecules is predominantly carried out by UDP-glycosyltransferases (UGTs). These enzymes belong to the GT family 1 and utilize an activated sugar donor, most commonly UDP-glucose, to transfer the sugar moiety to the acceptor molecule with high stereo- and regiospecificity. nih.govrsc.org
The formation of Vitexia-glucosides is mediated by specific UGTs:
Vitexin 2"-O-glucosyltransferase (EC 2.4.1.105): This enzyme specifically catalyzes the transfer of a glucose unit from UDP-glucose to the 2"-hydroxyl position of the C-linked glucose on vitexin. qmul.ac.uk Research in Silene alba has shown that distinct enzymes catalyze the 2"-O-glucosylation of vitexin and its isomer, isovitexin (B1672635), demonstrating high substrate specificity. qmul.ac.ukenzyme-database.org
Other Vitexin O-glucosyltransferases: Studies have identified UGTs from various sources, including bacteria, that can glycosylate vitexin at different positions. For example, the enzyme BtGT_16345 from Bacillus thuringiensis has been shown to effectively produce both vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside. mdpi.comnih.govnih.gov Interestingly, some UGTs have been found to be bifunctional, capable of catalyzing both C- and O-glycosylation. nih.gov
Table 1: Characterized UGTs in this compound Formation
| Enzyme Name | EC Number | Source Organism (example) | Substrate | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Vitexin 2"-O-glucosyltransferase | 2.4.1.105 | Silene alba | Vitexin | Vitexin 2"-O-β-D-glucoside | qmul.ac.uk |
| Isovitexin 2"-O-glucosyltransferase | 2.4.1.106 | Silene alba | Isovitexin | Isovitexin 2"-O-β-D-glucoside | enzyme-database.org |
| BtGT_16345 | - | Bacillus thuringiensis | Vitexin | Vitexin-4'-O-β-glucoside, Vitexin-5-O-β-glucoside | researchgate.net, nih.gov |
| UGT708A6 | - | Zea mays | 2-hydroxyflavanones, Flavanones | Flavone C-glucosides, Flavanone O-glucosides | nih.gov |
Involvement of Glycoside Hydrolases (GHs) in Glycoside Interconversions
Glycoside Hydrolases (GHs) are enzymes that primarily catalyze the cleavage of glycosidic bonds. nih.gov While some GHs can perform transglycosylation reactions to form new glycosides under specific conditions, their main role in the context of this compound metabolism is deglycosylation. researchgate.netnih.gov
Experiments testing certain GHs, such as amylosucrase and maltogenic amylase, for glycosylation activity on vitexin were unsuccessful. nih.gov However, the reverse reaction is highly relevant. β-glucosidases, a class of GHs, are capable of hydrolyzing the O-glycosidic bonds of Vitexia-glucosides, which reverts the molecule back to vitexin. mdpi.com This process is particularly significant in the metabolic fate of these compounds upon ingestion, where gut microbial enzymes readily cleave the O-linked sugars, while leaving the stable C-glycosidic bond of vitexin intact. phytopharmajournal.commdpi.com
Transcriptional and Post-Translational Regulation of this compound Biosynthesis
The synthesis of this compound is tightly controlled at multiple levels to respond to developmental cues and environmental stimuli.
Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a primary control point. This is governed by a suite of transcription factors (TFs), principally from the MYB, bHLH, and WD40-repeat families. These TFs often form a regulatory complex, known as the MBW complex, which binds to the promoter regions of structural genes like CHS and FNS, thereby activating their transcription. sci-hub.senih.gov External factors such as UV radiation and other environmental stresses are known to induce the expression of these TFs, leading to an accumulation of flavonoids as a protective measure. oup.comsci-hub.se
Post-Transcriptional Regulation: Following transcription, gene expression can be modulated by non-coding RNAs. MicroRNAs (miRNAs), which are short RNA sequences, can bind to complementary sequences on the messenger RNA (mRNA) of biosynthetic or regulatory genes. nih.gov This binding can lead to the degradation of the mRNA or the inhibition of its translation into a protein, effectively downregulating the pathway. For instance, miR858 has been identified as a regulator of MYB transcription factors involved in flavonoid biosynthesis. nih.govfrontiersin.org
Post-Translational Regulation: After the enzymes and regulatory proteins are synthesized, their activity can be further modified. These post-translational modifications include phosphorylation, ubiquitination, and SUMOylation. sci-hub.se Such modifications can alter an enzyme's catalytic efficiency, stability, or localization within the cell. For example, the SUMOylation of the MdMYB1 transcription factor in apples has been shown to increase its protein stability, thereby enhancing the biosynthesis of anthocyanins, another class of flavonoids. sci-hub.se
Metabolic Interconversions and Conjugation with Other Endogenous Metabolites
Once synthesized, this compound can be further metabolized through interconversions or conjugation with other endogenous molecules. These modifications primarily serve to alter the compound's solubility, stability, and biological activity.
In mammalian systems, such as during liver metabolism, vitexin and its glucosides undergo phase II detoxification reactions. Studies using human liver microsomes have demonstrated that vitexin is metabolized into several mono-glucuronide conjugates. nih.gov This process, catalyzed by UGTs, involves the attachment of glucuronic acid, which significantly increases the water solubility of the compound, facilitating its excretion. While sulfation is another common conjugation reaction for flavonoids, it appears to be more prevalent for luteolin-type flavonoids than for apigenin-type C-glycosides like vitexin. nih.gov
Within plant systems and in the gut of organisms that consume them, the O-glycosidic bonds of Vitexia-glucosides are subject to enzymatic cleavage, as previously discussed. This interconversion regenerates vitexin, which, due to its stable C-glycosidic bond, is more resistant to further degradation. phytopharmajournal.commdpi.com However, under the action of specific microflora, the vitexin aglycone can eventually be broken down into smaller phenolic acids. phytopharmajournal.com
Advanced Analytical Techniques for Qualitative and Quantitative Analysis of Vitexia Glucoside
Chromatographic Methods for Separation and Detection in Complex Matrices
Chromatography is the cornerstone for isolating Vitexin (B1683572) from other structurally similar compounds, such as its isomer isovitexin (B1672635), and various other metabolites present in an extract.
Liquid Chromatography (LC) Variants (e.g., HPLC, Ultra-Performance Liquid Chromatography, UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of Vitexin. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique for Vitexin analysis. Reversed-phase columns, particularly C18, are commonly employed. nih.govjchps.com A typical HPLC method involves a gradient elution using a binary solvent system, such as water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724). jchps.comrsc.org Detection is frequently performed using a UV-Vis or Diode Array Detector (DAD), with the maximum absorption for Vitexin observed around 335 nm. jchps.comsigmaaldrich.comresearchgate.net Studies have established validated HPLC methods for quantifying Vitexin in various plant extracts, such as mung beans and Justicia gendarussa. jchps.comresearchgate.net For instance, one method achieved optimal separation on an Inertsil ODS-3V column with an isocratic mobile phase of acetonitrile and 0.1% orthophosphoric acid, yielding a retention time of approximately 11 minutes for Vitexin. jchps.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm), which operates at higher pressures than HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. UPLC is particularly advantageous for metabolomic studies or when analyzing a large number of samples. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for identifying and quantifying Vitexin and its derivatives in complex biological samples. nih.gov
| Parameter | HPLC Method 1 jchps.com | HPLC Method 2 sigmaaldrich.com | UPLC-MS/MS Method nih.gov |
|---|---|---|---|
| Column | Inertsil ODS-3V (4.6 x 250 mm, 5 µm) | Ascentis Express RP-Amide (3.0 x 100 mm, 2.7 µm) | Not Specified |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (20:80 v/v) | A: 10 mM Citric Acid, B: Acetonitrile (85:15) | Not Specified |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Not Specified |
| Detection | UV at 335 nm | UV at 335 nm | ESI-MS/MS |
| Column Temp. | 30 °C | 55 °C | Not Specified |
| Retention Time | ~11.05 min | Not Specified | Not Specified |
Gas Chromatography (GC) for Volatile Derivatives or Metabolites
Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Since Vitexin is a non-volatile flavonoid glycoside, direct analysis by GC is not feasible. However, GC can be employed to analyze:
Metabolites: In metabolic studies, if Vitexin is broken down by gut microbiota or enzymatic action into smaller, more volatile molecules, GC could be used to analyze these metabolites after appropriate derivatization to increase their volatility.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural confirmation and sensitive quantification of Vitexin. When coupled with a separation technique like LC, it provides unparalleled specificity and sensitivity.
Tandem Mass Spectrometry (MS/MS) takes this a step further. An ion of a specific m/z (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern is highly specific to the molecule's structure and is used for definitive identification and quantification, even in complex mixtures. wikipedia.org For C-glycosides like Vitexin, characteristic fragmentation involves cross-ring cleavages of the sugar moiety, leading to losses of 90 and 120 atomic mass units. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS), often performed using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. sannova.netmdpi.com This capability allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones like Vitexin. For example, the HR-ESI-MS spectrum of a Vitexin derivative showed an ion peak [M–H]− at m/z 593.1518, which allowed for the calculation of its chemical formula as C27H30O15. nih.gov This level of precision is crucial for differentiating between compounds with very similar nominal masses.
Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) for Targeted Analysis
Triple Quadrupole Mass Spectrometry (QqQ-MS) is the gold standard for targeted quantitative analysis due to its high sensitivity and selectivity. wikipedia.orglabcompare.com It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) is set to select the precursor ion's m/z, the second quadrupole (q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) is set to monitor for a specific product ion. nih.gov
This technique has been successfully used to develop and validate robust methods for quantifying Vitexin and its isomer isovitexin in biological fluids like rat and rabbit plasma. nih.govnih.gov In one such LC-MS/MS method, the mass transition monitored for both Vitexin and isovitexin was m/z 431.1 → 311.1, corresponding to the deprotonated molecule [M-H]⁻ fragmenting via the loss of a C4H8O4 moiety from the glucose unit. nih.govnih.gov This highly specific transition allows for accurate quantification even at very low concentrations (ng/mL levels) in a complex plasma matrix. nih.govnih.gov
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product/Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| QqQ-MS/MS (MRM) | Negative ESI | 431.1 [M-H]⁻ | 311.1 [M-H-C₄H₈O₄]⁻ | nih.gov |
| QqQ-MS/MS (MRM) | Positive ESI | 431.2 [M-H]⁺ | 311.1 | nih.gov |
| CID-TOF-MS | Negative ESI | 431.0958 [M-H]⁻ | 353, 341, 311 (sugar fracture), 283, 269 | researchgate.net |
| LC-MS/MS | Negative ESI | 431 [M-H]⁻ | 311.0531 [M-C₄H₈O₃-H]⁻, 293.0448 [M-C₄H₈O₃-H₂O-H]⁻ | nih.gov |
Complementary Spectroscopic Characterization Techniques
While chromatography and mass spectrometry are primary tools for separation and identification, other spectroscopic techniques provide crucial structural information, especially after the compound has been isolated and purified.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule. Flavonoids exhibit characteristic spectra due to their conjugated aromatic systems. Vitexin typically shows two major absorption bands. Band I, corresponding to the B-ring cinnamoyl system, appears at a maximum wavelength (λmax) of around 334-335 nm. researchgate.netwikipedia.orgmdpi.com Band II, related to the A-ring benzoyl system, is observed at a lower wavelength, typically around 271 nm. wikipedia.org This spectral profile is useful for preliminary identification and for setting the optimal detection wavelength in HPLC-UV analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Provides information on the number, environment, and connectivity of protons. The ¹H-NMR spectrum of Vitexin shows characteristic signals for the aromatic protons on the A and B rings and the protons of the glucose moiety. nih.gov For example, the anomeric proton (H-1") of the C-linked glucose typically appears as a doublet around δ 4.70-4.85 ppm. nih.govwikipedia.org
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The ¹³C-NMR spectrum of Vitexin is well-documented, with the C-glycosidic linkage being a key feature. wikipedia.orghebmu.edu.cn The chemical shifts provide definitive proof of the structure and substitution pattern. nih.gov Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used to establish the connectivity between protons and carbons, confirming the complete structure.
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. nih.govnih.gov The IR spectrum of Vitexin displays characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band for hydroxyl (-OH) groups (~3380 cm⁻¹), a sharp peak for the carbonyl (C=O) group of the C-ring (~1656 cm⁻¹), and several bands for the aromatic C=C bonds (~1612, 1502 cm⁻¹). researchgate.netresearchgate.net While not typically used for quantification, FT-IR can serve as a rapid fingerprinting tool to confirm the identity of an isolated compound or to detect its presence in a mixture. researchgate.net
| Technique | Key Data Points / Bands | Reference |
|---|---|---|
| UV-Vis (in Methanol) | λmax at ~271 nm (Band II) and ~335 nm (Band I) | wikipedia.org |
| ¹³C NMR (in CD₃COCD₃ + D₂O) | δ 183.1 (C-4), 165.0 (C-2), 162.0 (C-4'), 74.5 (C-1''), 61.7 (C-6'') | wikipedia.org |
| ¹H NMR (in CD₃COCD₃ + D₂O) | δ 7.85 (d, H-2', 6'), 6.95 (d, H-3', 5'), 6.60 (s, H-3), 4.85 (d, H-1'') | wikipedia.org |
| FT-IR (cm⁻¹) | ~3383 (O-H stretch), ~1656 (C=O stretch), ~1612, 1502 (Aromatic C=C) | researchgate.net |
Optimized Sample Preparation for Analysis in Diverse Biological and Plant Matrices
The accurate qualitative and quantitative analysis of Vitexia-glucoside from various sources is critically dependent on the sample preparation methodology. The complexity of both plant and biological matrices necessitates tailored extraction and purification strategies to isolate the target analyte from interfering substances, ensure its stability, and prepare it in a format compatible with advanced analytical instrumentation.
For plant matrices, where this compound is often found alongside other flavonoids, phenolic acids, and complex carbohydrates, the primary goal of sample preparation is efficient extraction. A common approach involves solid-liquid extraction. Research on Piperis Herba and Piperis Kadsurae Caulis has utilized ultrasonic treatment with 75% ethanol (B145695) to extract this compound and other constituents. In this method, powdered plant material is mixed with the solvent, sonicated to disrupt cell walls and facilitate solvent penetration, and then centrifuged to separate the extract from solid plant debris. Similarly, a method developed for analyzing flavonoids in various plants, including those containing this compound, employed pulverization of freeze-dried material followed by extraction with 80% (v/v) methanol/water solution. Another documented procedure for plant extracts involved maceration with an 80:20 (v/v) ethanol:water mixture. ugr.esoup.comphcog.com These methods highlight the use of polar organic solvents, often mixed with water, to effectively solubilize flavonoid glycosides like this compound.
In biological matrices such as plasma, urine, or tissues, the challenges shift from extraction efficiency to the removal of high-abundance endogenous components like proteins and salts, which can cause significant matrix effects in sensitive detection techniques like mass spectrometry. uab.edu The low concentrations of metabolites like this compound in these samples further amplify the need for clean, concentrated extracts. uab.edu Methodologies developed for analogous flavonoid glycosides in rat plasma often employ protein precipitation or solid-phase extraction (SPE). oup.comnih.govakjournals.com For instance, the analysis of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside in rat plasma involved a simple protein precipitation step where methanol was added to the plasma sample to denature and precipitate proteins. oup.com The mixture was then vortexed and centrifuged, and the resulting supernatant, containing the analytes, was directly injected into the LC-MS/MS system. oup.com Analysis of a related compound, vitexin-2"-O-rhamnoside, in mouse urine and feces required homogenization of the feces samples before extraction, demonstrating the need for matrix-specific initial processing steps. psu.edu
The following table summarizes representative sample preparation techniques used for this compound and related flavonoid glycosides in different matrices.
| Matrix | Compound(s) | Sample Preparation Method | Key Parameters | Source(s) |
| Plant Material (Piperis Herba) | This compound | Ultrasonic Extraction | Solvent: 75% Ethanol; Time: 30 min | phcog.com |
| Plant Material (Fagopyrum tataricum, etc.) | This compound | Vortex and Shaking | Solvent: 80% Methanol/Water | oup.com |
| Rat Plasma | Vitexin-4″-O-glucoside, Vitexin-2″-O-rhamnoside | Protein Precipitation | Precipitant: Methanol | oup.com |
| Rat Plasma | Flavonoid Glycosides | Solid Phase Extraction (SPE) | Description: Plasma samples treated with SPE prior to LC-MS/MS analysis. | nih.gov |
| Mouse Urine & Feces | Vitexin-2"-O-rhamnoside | Liquid Extraction / Homogenization | Urine: Spiked with solvent; Feces: Homogenized, then extracted. | psu.edu |
Strategies for Matrix Effect Mitigation (e.g., Dilute-and-Shoot, Solid Phase Extraction)
Matrix effects, particularly ion suppression or enhancement in electrospray ionization mass spectrometry (ESI-MS), are a major obstacle to achieving accurate and reproducible quantification of this compound in complex matrices. These effects arise from co-eluting endogenous compounds that interfere with the ionization efficiency of the target analyte. mdpi.comresearchgate.net Mitigation strategies are therefore essential components of method development for biological and complex plant samples.
Dilute-and-Shoot: This approach represents the simplest strategy for matrix effect mitigation. It involves diluting the sample extract significantly with the mobile phase or a suitable solvent before injection into the analytical system. While this reduces the concentration of interfering matrix components, it also dilutes the analyte, which can be problematic if the initial concentration of this compound is very low. A more refined version of this approach is protein precipitation, which is often used for plasma samples. akjournals.com In this technique, a water-miscible organic solvent like acetonitrile or methanol is added to the plasma sample. oup.comakjournals.com This causes proteins to precipitate out of the solution, which are then removed by centrifugation. The resulting supernatant is a relatively cleaner extract that can be injected for analysis. One study comparing sample preparation methods for flavonoids in rat plasma selected protein precipitation with acetonitrile for its ease of operation, high efficiency, and low cost compared to more complex methods. akjournals.com This method resulted in acceptable matrix effects, ranging from 83.41% to 112.67%. akjournals.com
Solid Phase Extraction (SPE): SPE is a more selective and powerful technique for sample cleanup and analyte enrichment. nih.govresearchgate.net It utilizes a solid sorbent packed into a cartridge or well plate to retain either the analyte of interest or the interfering matrix components. For flavonoid glycosides, which are relatively polar, reversed-phase SPE (e.g., using C18 or polymer-based sorbents) is common. The general procedure involves:
Conditioning: The sorbent is prepared with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
Loading: The pre-treated sample (e.g., plasma) is loaded onto the cartridge.
Washing: A weak solvent is passed through the cartridge to wash away weakly retained matrix components while the analyte of interest remains bound to the sorbent.
Elution: A stronger organic solvent is used to elute the retained analyte, resulting in a cleaner and more concentrated sample.
Studies on flavonoid glycosides have successfully employed SPE to clean up plasma samples before LC-MS/MS analysis, achieving good recovery and sensitivity. nih.gov For example, the analysis of vitexin-2"-O-rhamnoside from hawthorn extracts involved purification on a porous-polymer resin column, a type of SPE, to separate the flavonoid fraction from other impurities. psu.edu The choice of sorbent material and the composition of the wash and elution solvents are critical for optimizing the selectivity and recovery of this compound.
The table below compares these two primary strategies for mitigating matrix effects in the analysis of flavonoid glycosides.
| Strategy | Principle | Advantages | Disadvantages | Typical Application | Source(s) |
| Dilute-and-Shoot / Protein Precipitation | Reduction of matrix components by dilution and/or precipitation of macromolecules (e.g., proteins). | Fast, simple, inexpensive, requires minimal method development. | Limited cleanup efficiency, analyte dilution may compromise sensitivity, potential for residual matrix effects. | High-throughput analysis of plasma/serum samples. | oup.comakjournals.com |
| Solid Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution, or retention of interferences while the analyte passes through. | High cleanup efficiency, analyte concentration, significant reduction of matrix effects, improved sensitivity. | More time-consuming, higher cost per sample, requires careful method development (sorbent and solvent selection). | Analysis of low-concentration analytes in complex biological fluids (plasma, urine) and extracts. | nih.govpsu.eduresearchgate.net |
Preclinical Pharmacological Mechanisms and Biological Activities of Vitexia Glucoside: in Vitro and Animal Model Studies
Molecular Mechanisms of Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activity
Vitexin (B1683572) and isovitexin (B1672635) exhibit potent antioxidant properties through multiple molecular mechanisms. Their efficacy as free-radical scavengers is largely attributed to their polyhydroxylated structure. mdpi.com The C-glycoside bond in vitexin enhances its stability compared to O-glycosides, which contributes to its antioxidant capacity. mdpi.com Studies have identified the 4'-OH group as the most preferred site for hydrogen atom abstraction during the radical scavenging process, followed by the 7-OH and 5-OH groups. mdpi.comnih.gov
These flavonoids act as direct scavengers of reactive oxygen species (ROS) and reactive nitrogen species (NRS). patsnap.comspandidos-publications.comnih.gov In vitro experiments have shown that isovitexin can effectively scavenge superoxide (B77818) anions, demonstrating a higher capacity than the well-known antioxidant vitamin C in some models. iiarjournals.org
Beyond direct scavenging, vitexin and isovitexin exert antioxidant effects by modulating cellular signaling pathways. They are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov This activation leads to the increased expression of several antioxidant genes and proteins. mdpi.com Consequently, this enhances the endogenous antioxidant defense system by boosting levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comnih.gov In models of oxidative stress, vitexin has been shown to reduce lipid peroxidation markers like malondialdehyde (MDA) and protect against oxidative damage. nih.govnih.gov
Theoretical studies using Density Functional Theory (DFT) suggest that isovitexin is a potent radical scavenger, with the B-ring of the flavonoid structure being the primary center for electron donation. aip.orgaip.org These computational analyses support the experimental findings that these C-glycosyl flavonoids possess significant antioxidant activity. aip.orgaip.org
Anti-inflammatory Modulations and Associated Cellular Signaling Pathways
Vitexin and isovitexin demonstrate significant anti-inflammatory activity by modulating key cellular signaling pathways involved in the inflammatory response. ingentaconnect.comresearchgate.net A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. patsnap.comnih.govtjpr.org By suppressing the activation and nuclear translocation of NF-κB, vitexin reduces the transcription of pro-inflammatory genes. patsnap.comnih.govamegroups.org
This inhibitory action on NF-κB leads to the downregulation of pro-inflammatory mediators. mdpi.com Studies have consistently shown that vitexin and isovitexin decrease the production and expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). patsnap.comtjpr.orgphytopharmajournal.com For instance, in a mouse model of pleurisy, vitexin significantly reduced the levels of TNF-α and IL-17. amegroups.org Conversely, these flavonoids can upregulate the expression of anti-inflammatory cytokines like IL-10. mdpi.comamegroups.org
The anti-inflammatory effects of vitexin and isovitexin are also mediated through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.combohrium.com Isovitexin has been shown to inhibit MAPK phosphorylation in various inflammatory models. mdpi.comnih.gov Furthermore, isovitexin can influence the STAT signaling pathway and has been found to target the protein tyrosine phosphatase SHP2, which has immunomodulatory effects. mdpi.comnih.govresearchgate.net In concanavalin (B7782731) A-activated T cells, isovitexin inhibited the production of proinflammatory cytokines, including TNF-α, IFN-γ, IL-2, and IL-17A, at both mRNA and protein levels. nih.govresearchgate.netresearchgate.net
These mechanisms have been observed in various preclinical models, including lipopolysaccharide (LPS)-induced inflammation in macrophages and animal models of acute lung injury, colitis, and contact dermatitis. mdpi.combohrium.comnih.gov
Cardioprotective Mechanisms at the Cellular and Subcellular Levels
Vitexin and isovitexin exert cardioprotective effects through various mechanisms at the cellular and subcellular levels. ingentaconnect.comresearchgate.net One of the key actions is the enhancement of nitric oxide (NO) bioavailability. patsnap.comingentaconnect.com NO is crucial for vasodilation and maintaining cardiovascular health; isovitexin has been shown to increase its bioavailability, which helps improve blood flow. ingentaconnect.comresearchgate.net
Another significant cardioprotective mechanism is the reduction of lipid peroxidation. patsnap.comresearchgate.net In models of myocardial ischemia/reperfusion injury, vitexin treatment significantly reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activities of antioxidant enzymes like superoxide dismutase (SOD) and NADPH. nih.gov This antioxidant action helps protect cardiac cells from oxidative damage induced by ischemia/reperfusion. nih.govspandidos-publications.com
Vitexin also protects the myocardium by modulating apoptosis. nih.gov It has been shown to regulate the expression of apoptosis-related proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. nih.gov In models of doxorubicin-induced cardiotoxicity, vitexin inhibited the activation of caspase-3, a key executioner of apoptosis, thereby reducing cardiomyocyte death. mdpi.comspandidos-publications.com This anti-apoptotic effect is partly mediated by the activation of the pro-survival factor FOXO3a. mdpi.comspandidos-publications.com
Furthermore, vitexin has been found to inhibit signaling pathways associated with cardiac hypertrophy. It can block Ca2+-mediated pathways, including the calcineurin-NFATc3 and calmodulin kinase II (CaMKII) pathways. sci-hub.se In studies on myocardial ischemia-reperfusion injury, vitexin was shown to inhibit the Epac1-Rap1 signaling pathway, which alleviates mitochondrial dysfunction and inhibits mitochondria-mediated apoptosis. mdpi.comnih.gov
Neuroprotective Actions and Interactions with Neurotransmitter Systems
Vitexin and isovitexin have demonstrated notable neuroprotective properties in various preclinical models. ingentaconnect.comresearchgate.net A key mechanism underlying these effects is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters. patsnap.com Specifically, vitexin has been shown to act as an inhibitor of monoamine oxidase B (MAO-B). nih.govusm.myresearchgate.net By inhibiting MAO-B, vitexin can increase the levels of dopamine (B1211576) in the brain, which is particularly relevant for conditions like Parkinson's disease. nih.govusm.my This action helps in maintaining higher levels of neurotransmitters vital for mood and cognitive functions. patsnap.com
The neuroprotective effects are also strongly linked to the antioxidant and anti-inflammatory properties of these flavonoids. patsnap.comnih.gov Vitexin protects neuronal cells by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes through the Nrf2 pathway. nih.gov This reduces oxidative damage in the brain, a key factor in neurodegenerative diseases. nih.gov In models of haloperidol-induced hyperactivity disorder, vitexin was found to protect against neuro-inflammation, oxidative damage, and mitochondrial dysfunction. mdpi.com
Furthermore, vitexin modulates pro-survival signaling pathways, such as the ERK1/1 and phosphatidylinositol-3 kinase/Akt (PI3K/Akt) pathways, which upregulate anti-apoptotic proteins and downregulate pro-apoptotic proteins in neuronal cells. nih.gov In the context of Alzheimer's disease models, vitexin has been shown to reduce the toxicity induced by beta-amyloid peptides. mdpi.com
Anticancer and Antiproliferative Modalities in Cell Lines
Vitexin and isovitexin have demonstrated significant anticancer and antiproliferative activities across a variety of cancer cell lines through multiple molecular mechanisms. mdpi.comingentaconnect.comresearchgate.net These flavonoids can inhibit cancer cell growth by inducing apoptosis and causing cell cycle arrest. mdpi.comresearchgate.net
The induction of apoptosis is a primary anticancer mechanism. Vitexin has been shown to activate the intrinsic mitochondrial pathway of apoptosis by modulating the ratio of Bcl-2 family proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. mdpi.comtandfonline.com This leads to the activation of executioner caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death. mdpi.comfrontiersin.org The p53 tumor suppressor pathway is also a target; vitexin can upregulate p53, which in turn promotes apoptosis. mdpi.com Isovitexin has also been shown to induce apoptosis through caspase activation. nih.gov
Cell cycle arrest is another key modality. Vitexin can arrest cancer cells in the G0/G1 or G2/M phases of the cell cycle. mdpi.comresearchgate.net In hepatocellular carcinoma cells, it promotes the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27 while suppressing cyclin D1, leading to G0/G1 arrest. mdpi.com In human glioblastoma cells, vitexin induces G2/M phase arrest and apoptosis by inhibiting the Akt/mTOR signaling pathway. spandidos-publications.comnih.gov
The antiproliferative effects of vitexin and isovitexin have been observed in numerous cancer cell lines, as detailed in the table below.
| Compound | Cancer Cell Line | Observed Effects | Reference |
|---|---|---|---|
| Vitexin | HepG2 (Hepatocellular Carcinoma) | Induces apoptosis, promotes G0/G1 cell cycle arrest. | mdpi.commdpi.com |
| Vitexin | U937 (Human Leukemia) | Induces apoptosis via caspase-3/9 activation and Bcl-2 downregulation. | mdpi.commdpi.com |
| Vitexin | EC-109 (Esophageal Cancer) | Promotes apoptosis through p53 upregulation and Bcl-2 downregulation. | mdpi.com |
| Vitexin | Human Glioblastoma Cells | Inhibits cell viability, induces G2/M cell cycle arrest and apoptosis via Akt/mTOR pathway. | spandidos-publications.comnih.gov |
| Vitexin | MCF-7 (Breast Cancer) | Demonstrates antitumor activity through targeted cell apoptosis. | mdpi.com |
| Isovitexin | Colon Cancer Cells (HT29, SW480, HCT116, LoVo) | Inhibits cell proliferation, induces apoptosis, and attenuates migration and invasion via the PI3K/Akt/mTOR pathway. | cdnsciencepub.com |
| Isovitexin | Amelanotic Melanoma Cells | Shows selective activity with a high percentage of inhibition. | nih.gov |
| Isovitexin | MCF-7 (Breast Cancer) | Reduces proliferation and is cytotoxic to the cells. | frontiersin.org |
Antidiabetic Effects through Enzyme Inhibition
Vitexin and isovitexin have shown potential antidiabetic effects, primarily through the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. patsnap.com By inhibiting these enzymes, they can slow down the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. patsnap.comresearchgate.net
Numerous in vitro studies have confirmed the inhibitory activity of these flavonoids. Vitexin has been identified as a potent, uncompetitive inhibitor of α-glucosidase, with studies reporting a significantly lower IC50 value than the pharmaceutical drug acarbose. researchgate.net Interestingly, a synergistic inhibitory effect was observed when vitexin was combined with acarbose. researchgate.net
The inhibitory effects of vitexin and isovitexin on these enzymes are summarized in the table below.
| Compound | Enzyme | IC50 Value | Source/Study | Reference |
|---|---|---|---|---|
| Vitexin | α-glucosidase | 52.80 ± 1.65 µM | In vitro study | researchgate.net |
| Vitexin | α-glucosidase | 0.4 mg/mL | Isolated from Azuki Beans | nih.gov |
| Isovitexin | α-glucosidase | 4.8 mg/mL | Isolated from Azuki Beans | nih.gov |
| Vitexin | α-amylase | IC50 corresponding to 0.1437 mg/ml vitexin concentration | Mung Bean Soup Extract | longdom.org |
| Isovitexin | α-amylase | IC50 corresponding to 0.2826 mg/ml isovitexin concentration | Mung Bean Soup Extract | longdom.org |
Beyond enzyme inhibition, vitexin has been shown to have a protective effect on pancreatic tissues by upregulating Nrf2 and antioxidant enzymes and inhibiting MAPK pathways. mdpi.com Vitexin and isovitexin have also been found to inhibit the formation of advanced glycation end products (AGEs) and improve insulin (B600854) signaling by inhibiting protein tyrosine phosphatase 1B (PTP-1B) activity. mdpi.comlongdom.org
Hepatoprotective Mechanisms and Liver Enzyme Modulation
Vitexin and isovitexin exhibit hepatoprotective activities through several mechanisms, including antioxidant, anti-inflammatory, and anti-fibrotic actions. mdpi.comphytopharmajournal.com In animal models of liver injury, these compounds have shown the ability to protect liver cells from damage.
Studies on ethanol-induced liver injury have shown that vitexin can repair DNA damage, suggesting a protective role against alcohol-related liver problems. mdpi.com In a model of acute liver injury induced by LPS/D-GalN, isovitexin demonstrated therapeutic effects by regulating the expression of PI3K, Akt, and mTOR, and by decreasing the modification levels of PTEN, a negative regulator of the PI3K/Akt pathway. mdpi.com
Isovitexin has also shown potential in preventing liver fibrosis. In hepatic stellate cell models and mouse models of carbon tetrachloride (CCl4)-induced liver fibrosis, isovitexin was found to alleviate fibrosis by reducing collagen deposition and hepatic stellate cell activation. mdpi.com Transcriptomic and metabolomic analyses suggest that the regulatory mechanisms involve the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway and the glutathione (GSH) metabolic pathway. mdpi.com
Furthermore, vitexin and isovitexin can modulate immune responses and lipid metabolism, which are beneficial in the context of fatty liver disease. mdpi.com Vitexin has been shown to suppress the expression of proteins and genes associated with fat production in the liver. mdpi.com
Antimicrobial and Antiviral Activity Investigations
Vitexin, a flavone (B191248) glucoside, and its related compounds have been the subject of investigations into their potential antimicrobial and antiviral properties. phytopharmajournal.com Studies suggest these activities are often more pronounced against Gram-negative bacteria compared to Gram-positive strains. researchgate.net
In bacterial studies, vitexin has demonstrated inhibitory effects against Pseudomonas aeruginosa, a Gram-negative bacterium known for causing infections in various tissues. phytopharmajournal.com The mechanism of action appears to involve the attenuation of biofilm formation by inhibiting the pathogen's cell adhesion capabilities, specifically by down-regulating proteins associated with quorum-sensing and reducing swarming motility. phytopharmajournal.com Research has also noted activity against Escherichia coli. researchgate.net
The antiviral potential of vitexin and its derivatives has been explored against several viruses. nih.gov For the H1N1 influenza virus, vitexin is suggested to exert its effects by modulating inflammatory pathways through the partial downregulation of Toll-Like Receptor 3 (TLR3) and TLR7 pathways. nih.gov In studies involving Herpes Simplex Virus-1 (HSV-1) and Hepatitis A Virus (HAV), vitexin was found to inhibit viral replication. nih.gov Specifically against HSV-1, one mechanism identified involves the interaction of the flavone with the viral thymidine (B127349) kinase. nih.gov Furthermore, vitexin has shown inhibitory activity against the rhesus rotavirus by impeding viral replication. nih.gov Glycosylation, the attachment of sugar moieties, can influence the antiviral efficacy of flavonoids, with some studies indicating that the aglycone (non-sugar) form may possess stronger activity. nih.gov
| Microorganism | Compound | Observed Effect | Reported Mechanism of Action | Study Type | Citation |
| Pseudomonas aeruginosa | Vitexin | Inhibition of biofilm formation | Down-regulation of quorum-sensing regulators, decreased cell adhesion and swarming motility. | In vitro | phytopharmajournal.com |
| Escherichia coli | Vitexin | Antibacterial activity | Not specified in detail. | In vitro | researchgate.net |
| H1N1 Influenza Virus | Vitexin | Anti-influenza effects | Partial down-regulation of TLR3 and TLR7 pathways. | Not Specified | nih.gov |
| Herpes Simplex Virus-1 (HSV-1) | Vitexin | Inhibition of viral replication | Interaction with the binding pocket of HSV-1 thymidine kinase. | In vitro | nih.gov |
| Hepatitis A Virus (HAV) | Vitexin | Inhibition of viral replication | Not specified in detail. | In vitro | nih.gov |
| Rhesus Rotavirus (RRV) | Vitexin | Inhibition of viral replication | Reduction of RRV-induced plaques in MA104 cells. | In vitro | nih.gov |
Immunomodulatory Effects on Immune Cell Function
Flavonoid glycosides have been investigated for their capacity to modulate the immune system. Studies on extracts from Vitex negundo, a plant containing flavonoids like vitexin, have demonstrated potential immunomodulatory activity in animal models. silae.it Oral administration of these extracts in rats led to a significant increase in total leukocyte and lymphocyte counts. silae.it
Furthermore, these extracts were observed to enhance the phagocytic index, which measures the rate of clearance of foreign particles, suggesting a stimulation of the non-specific immune response. silae.it An increase in neutrophil adhesion to nylon fibers was also noted, indicating an effect on neutrophil function. silae.it Research on other flavonoid glycosides isolated from Urtica dioica has shown that they possess immunostimulatory activity on neutrophils, as evidenced by significant chemotactic effects and high intracellular killing activity. nih.gov These findings suggest that such compounds could be relevant for conditions involving neutrophil function deficiency. nih.gov Polysaccharides, another class of compounds sometimes studied alongside glycosides, have also been shown to modulate the immune system by regulating immune cells like macrophages and their secretion of cytokines such as TNF-α. nih.gov
| Immune Parameter | Compound/Extract | Observed Effect | Model System | Citation |
| Leukocyte Count | Vitex negundo extract | Significant increase in total leukocyte and lymphocyte count. | Wistar albino rats | silae.it |
| Phagocytic Activity | Vitex negundo extract | Enhanced phagocytic index (carbon clearance). | Wistar albino rats | silae.it |
| Neutrophil Adhesion | Vitex negundo extract | Increased percent neutrophil adhesion. | In vitro (nylon fibers) | silae.it |
| Neutrophil Chemotaxis | Flavonoid glycosides (from Urtica dioica) | Significant chemotactic effects. | In vitro (Boyden Chamber) | nih.gov |
| Intracellular Killing | Flavonoid glycosides (from Urtica dioica) | High intracellular killing activity (NBT reduction). | In vitro | nih.gov |
Elucidation of Specific Molecular Targets and Intracellular Signaling Cascades
The diverse biological activities of vitexin are underpinned by its interaction with a multitude of intracellular signaling pathways. phytopharmajournal.comresearchgate.net Research indicates that vitexin can modulate key cellular regulators involved in metabolism, inflammation, and cell survival.
One of the central pathways influenced by vitexin is the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov Activation of AMPK by vitexin stimulates fatty acid oxidation and glucose uptake while inhibiting cholesterol and triglyceride synthesis. phytopharmajournal.com This positions AMPK as a critical molecular target for vitexin's metabolic effects. nih.gov Vitexin also modulates the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth and proliferation. phytopharmajournal.comnih.gov
In the context of cellular stress and apoptosis, vitexin interacts with several key signaling molecules. It has been shown to influence the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are involved in cellular responses to stress. phytopharmajournal.comnih.gov Furthermore, vitexin affects the balance of pro- and anti-apoptotic proteins, notably through the Bcl-2/Bax ratio. phytopharmajournal.comresearchgate.net Its pro-apoptotic effects in cancer cell lines are linked to the upregulation of factors like PUMA (p53 upregulated modulator of apoptosis) and the activation of caspases, which are executive enzymes in the apoptotic cascade. phytopharmajournal.comnih.gov The compound also influences the expression of matrix metalloproteinases (MMPs) and poly (ADP-ribose) polymerase (PARP). phytopharmajournal.comresearchgate.net
Vitexin's antioxidant effects are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway, a master regulator of the antioxidant response. phytopharmajournal.comnih.gov
| Molecular Target / Pathway | Effect of Vitexin | Associated Biological Activity | Citation |
| AMPKα (AMP-activated protein kinase) | Activation | Regulation of metabolism, antioxidant effects. | phytopharmajournal.comresearchgate.netnih.gov |
| Nrf-2 (Nuclear factor erythroid 2-related factor 2) | Activation | Antioxidant response. | phytopharmajournal.comresearchgate.netnih.gov |
| mTOR (mammalian target of rapamycin) | Inhibition | Regulation of cell growth and proliferation. | phytopharmajournal.comresearchgate.netnih.gov |
| JNK (c-Jun N-terminal kinase) | Inhibition/Modulation | Stress response, inflammation. | phytopharmajournal.comresearchgate.netnih.gov |
| p38 MAPK | Inhibition/Modulation | Stress response, inflammation. | phytopharmajournal.comresearchgate.netnih.gov |
| Bcl-2/Bax Ratio | Modulation (decreases ratio in cancer cells) | Regulation of apoptosis. | phytopharmajournal.comresearchgate.net |
| Caspase Activation | Induction (in cancer cells) | Execution of apoptosis. | nih.govresearchgate.net |
| PUMA (p53 upregulated modulator of apoptosis) | Upregulation (in cancer cells) | Promotion of apoptosis. | phytopharmajournal.comnih.gov |
| MMP (Matrix metalloproteinases) | Modulation | Tissue remodeling, cancer invasion. | phytopharmajournal.comresearchgate.net |
| PARP (Poly (ADP-ribose) polymerase) | Modulation | DNA repair, apoptosis. | phytopharmajournal.comresearchgate.net |
Effects on Stem Cell Biology and Protection Against Oxidative Stress-Induced Damage
Research has highlighted the protective effects of vitexin glucosides against oxidative stress-induced damage in stem cells. A study focusing on human adipose-derived stem cells (hADSCs) investigated the impact of two specific flavonoid glycosides, vitexin-2"-O-rhamnoside (VOR) and vitexin-4"-O-glucoside (VOG). nih.govresearchgate.net
In this in vitro model, hADSCs were exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, to induce cellular damage and apoptosis. nih.gov Pretreatment of these stem cells with either VOR or VOG was found to significantly mitigate the toxic and apoptotic effects of H₂O₂. nih.govresearchgate.net The protective outcomes included the preservation of normal cell morphology, prevention of nuclear condensation, and a decrease in intracellular caspase-3 activity, a key mediator of apoptosis. nih.gov Flow cytometric analysis further confirmed a reduction in the percentage of apoptotic and necrotic cells in the pretreated groups. nih.gov These findings indicate that both VOR and VOG help protect hADSCs from oxidative stress-mediated damage. nih.govresearchgate.net
Separately, other studies have noted that different types of glucosides, such as tetrahydroxy stilbene (B7821643) glucoside, can rejuvenate aging hematopoietic stem cells, suggesting that glycoside compounds can have beneficial effects on stem cell function and maintenance. researchgate.net
| Compound | Cell Type | Stressor | Observed Protective Effects | Key Findings | Citation |
| Vitexin-2"-O-rhamnoside (VOR) | Human Adipose-Derived Stem Cells (hADSCs) | Hydrogen Peroxide (H₂O₂) | Ameliorated morphological distortion and nuclear condensation. | Decreased intracellular caspase-3 activity; Reduced percentage of apoptotic/necrotic cells. | nih.govresearchgate.net |
| Vitexin-4"-O-glucoside (VOG) | Human Adipose-Derived Stem Cells (hADSCs) | Hydrogen Peroxide (H₂O₂) | Ameliorated morphological distortion and nuclear condensation. | Decreased intracellular caspase-3 activity; Reduced percentage of apoptotic/necrotic cells. | nih.govresearchgate.net |
Structure Activity Relationships Sar and Rational Structural Modifications of Vitexia Glucoside
Influence of Glycosylation Pattern and Position on Biological Activity Profiles
Glycosylation, the attachment of sugar moieties to the flavonoid scaffold, profoundly impacts the molecule's physicochemical properties and, consequently, its biological activity. For Vitexia-glucoside, which is an apigenin-8-C-glucoside (also known as vitexin), the nature of the linkage between the glucose and the apigenin (B1666066) core is a critical determinant of its function. dovepress.com
The key distinction for this compound is its C-glycosidic bond, where the glucose is attached directly to a carbon atom (C-8) of the A ring. This contrasts with the more common O-glycosidic bonds, where the sugar is linked via an oxygen atom. This carbon-carbon bond makes C-glycosides like this compound more stable and resistant to enzymatic or acidic hydrolysis compared to their O-glycoside counterparts. mdpi.com
The position and type of sugar influence several properties:
Bioavailability and Stability: While glycosylation generally increases water solubility, the type of linkage is crucial. nih.gov C-glycosides are often more stable in the gastrointestinal tract, which can affect their absorption and metabolism. mdpi.com O-glycosylation, particularly at the 7-OH position, is common, but these bonds can be cleaved by gut microbiota to release the aglycone. researchgate.netsruc.ac.uk
Antioxidant Activity: The antioxidant capacity of flavonoids is often linked to the free hydroxyl groups on the aglycone. Glycosylation can sometimes reduce this activity by masking these functional groups. However, studies on flavone (B191248) C-glycosides have shown that they can possess significant antioxidant activity. mdpi.com The C-glycosidic linkage in this compound may position the sugar moiety in a way that does not significantly hinder the radical scavenging ability of the remaining hydroxyl groups. In some cases, C-glycosides exhibit superior metal-chelating activity compared to aglycones because the bulkier structure can form more stable complexes. mdpi.com
Enzyme Inhibition: For enzyme inhibitory activity, the size and position of the sugar can create steric hindrance, weakening the binding interaction between the flavonoid and the enzyme's active site. researchgate.net For example, in the case of α-amylase and α-glucosidase inhibition, glycosylation often decreases the inhibitory effect compared to the aglycone. researchgate.net Similarly, for activity against P-glycoprotein, quercetin (B1663063) glycosides like quercetin-3-O-glucoside showed no effect, whereas the aglycone quercetin was active, suggesting the sugar moiety prevents interaction. nih.gov
The table below summarizes the general influence of glycosylation patterns on flavonoid properties, which are applicable to understanding this compound in context.
| Glycosylation Feature | Influence on Biological/Physicochemical Properties | Supporting Findings |
| C-Glycosidic Bond | Increased stability against enzymatic and acid hydrolysis. mdpi.com | C-glycosides are more stable during digestion, potentially leading to different metabolic pathways than O-glycosides. mdpi.com |
| O-Glycosidic Bond | Generally lower stability; can be hydrolyzed by gut microbiota to release the aglycone. researchgate.netsruc.ac.uk | Often considered pro-drugs that release the more active aglycone in the colon. nih.gov |
| Position of Glycosylation | Affects steric hindrance and interaction with enzyme active sites. researchgate.net | Glycosylation at C-7 is common and often reduces bioactivity in vitro compared to the aglycone. researchgate.netacs.org |
| Type of Sugar | Influences water solubility and absorption. nih.gov | Glucosides are typically more readily absorbed in the small intestine than rutinosides (containing rhamnose). mdpi.com |
Impact of Aglycone Structural Features on Pharmacological Effects
The aglycone of this compound is apigenin (4′,5,7-trihydroxyflavone). The pharmacological effects of the entire molecule are heavily dependent on the inherent structural characteristics of this apigenin core. dovepress.com Key features of the aglycone that dictate its activity include the hydroxylation pattern of the A and B rings and the saturation level of the central C ring.
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups are critical. For antioxidant activity, the ortho-dihydroxyl groups (at C-3′ and C-4′) on the B ring are particularly important, a feature that apigenin lacks but is present in the related flavonol luteolin. mdpi.com However, the hydroxyl groups at C-5 and C-7 on the A ring, which are present in apigenin, are also known to be essential for high antioxidant and enzyme inhibitory activity, such as xanthine (B1682287) oxidase inhibition. mdpi.comacs.org
C2=C3 Double Bond: The double bond between carbons 2 and 3 in the C ring, in conjugation with the 4-oxo (ketone) group, is a crucial feature. This configuration imparts a planar structure to the flavonoid, which is important for its interaction with various biological targets, including enzymes and transport proteins like P-glycoprotein. nih.govacs.org Flavonoids lacking this double bond, such as the flavanone (B1672756) naringenin (B18129), often show significantly reduced or no activity in certain assays compared to their flavone counterparts like apigenin. nih.govtamu.edu This planarity is believed to facilitate better binding to receptor sites.
B Ring Substitution: The substitution pattern on the B ring influences a wide range of activities. The 4'-hydroxyl group on apigenin's B ring is known to contribute to its activity. researchgate.net Modifications like adding or moving hydroxyl or methoxy (B1213986) groups on this ring can dramatically alter the compound's anti-inflammatory and neuroprotective properties. mdpi.com
The table below outlines the key structural features of the apigenin aglycone and their established impact on biological effects.
| Aglycone Structural Feature | Contribution to Pharmacological Effects | Specific Examples of Influence |
| Hydroxyl group at C-5 (A Ring) | Essential for high inhibitory activity against enzymes like xanthine oxidase. acs.org | Contributes to metal chelation and antioxidant potential. mdpi.com |
| Hydroxyl group at C-7 (A Ring) | Crucial for antioxidant properties and enzyme inhibition. acs.orgresearchgate.net | Derivatization of this group often leads to a decrease in activity. acs.org |
| Hydroxyl group at C-4' (B Ring) | Important for various activities, including acetylcholinesterase inhibition. researchgate.net | A key site for interaction with biological targets. |
| C2=C3 Double Bond (C Ring) | Confers planarity to the molecule, which is critical for binding to many enzymes and proteins. nih.govacs.org | Lack of this bond, as in flavanones, significantly reduces inhibitory activity against P-glycoprotein and certain kinases. nih.govtamu.edu |
| 4-Oxo Group (C Ring) | Acts as a hydrogen bond acceptor and is crucial for the planarity when conjugated with the C2=C3 double bond. | Essential for antioxidant and anti-inflammatory activities. tamu.edu |
Rational Synthetic Modifications and Derivatization Strategies for Optimizing Biological Properties
Esterification and Etherification: Attaching functional groups to the hydroxyls of the apigenin core or the glucose moiety is a common strategy. Esterification of flavonoids has been shown to produce derivatives with enhanced α-glucosidase inhibitory activity. frontiersin.org Creating ether linkages, for instance, by adding a pentyl group to the 7-OH position of the related flavonoid quercetin, was shown to effectively direct the molecule to cellular membranes and enhance its cytotoxic effects on tumor cells. researchgate.net
Glycosylation Modification: While this compound is already a glycoside, further modifications to the sugar part are possible. Enzymatic methods using glycosidases or glycosyltransferases allow for the synthesis of novel glycosides. researchgate.netnih.gov For example, different sugars could be attached, or the existing glucose could be elongated to a disaccharide, which can alter solubility and bioavailability. nih.gov
Aglycone Modification: Direct chemical modification of the apigenin scaffold is another powerful approach. This can involve introducing new functional groups like halogens, alkyl chains, or additional hydroxyl groups to the A or B rings. For instance, synthesizing flavonoid derivatives with bromine groups has been shown to yield potent α-glucosidase inhibitors. frontiersin.org
Biocatalysis: The use of enzymes for modification offers high regio- and stereoselectivity, which is difficult to achieve with traditional chemical synthesis. Fungi such as Absidia and Beauveria bassiana have been used to catalyze the glycosylation of flavonoids, producing specific glycoside derivatives in a one-step process. mdpi.com
| Modification Strategy | Objective | Example Application |
| Esterification | Enhance bioactivity, create prodrugs. | Synthesis of flavonoid esters with potent anti-α-glucosidase activity. frontiersin.org |
| Etherification | Increase lipophilicity, improve membrane targeting. | A pentyl ether derivative of quercetin showed enhanced membrane association and anti-cancer activity. researchgate.net |
| Enzymatic Glycosylation | Create novel glycosides with altered solubility and bioavailability. | Fungal biotransformation to produce specific flavonoid glycosides. mdpi.com |
| Halogenation | Modulate electronic properties and binding affinity. | Introduction of a bromine group to a flavonoid scaffold enhanced α-glucosidase inhibition. frontiersin.org |
Computational Approaches to SAR Elucidation (e.g., Molecular Modeling, Quantitative Structure-Activity Relationship (QSAR) Analysis)
Computational methods are indispensable tools for accelerating the study of structure-activity relationships and guiding the rational design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For flavonoids, QSAR studies have been used to predict α-glucosidase inhibitory activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structural or physicochemical properties. A study that included "vitexin glucoside" used molecular fingerprint similarity clustering to group flavonoids before building a QSAR model. nih.gov The developed models can then predict the activity of new, unsynthesized compounds, saving significant time and resources in drug discovery. nih.gov
Molecular Docking: This technique simulates the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein or enzyme. It predicts the preferred binding orientation and affinity of the ligand to the target's active site. Docking studies have been used to understand how flavonoid derivatives bind to enzymes like α-glucosidase, revealing the key amino acid residues involved in the interaction. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method can validate the stability of the binding predicted by molecular docking and calculate binding free energies, offering a more accurate assessment of the interaction strength. nih.gov
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This "pharmacophore" can then be used to screen large databases for new compounds that fit the model.
| Computational Method | Purpose in SAR Studies | Application to Flavonoids |
| QSAR | Predict biological activity based on chemical structure; identify key molecular descriptors. | Development of models to predict the α-glucosidase inhibitory activity of dietary flavonoids. nih.govnih.gov |
| Molecular Docking | Visualize and analyze the binding mode of a compound within a protein's active site. | Used to explain the inhibitory mechanism of flavonoid derivatives on α-glucosidase. frontiersin.org |
| MD Simulations | Assess the stability of the ligand-protein complex over time. | Validated the stability of candidate flavonoid inhibitors bound to their target enzymes. nih.gov |
| SAR Analysis Software | Automatically determine core scaffolds and the influence of different functional groups on activity. | Software like DataWarrior has been used to analyze flavonoid SAR for BACE1 inhibition. nih.gov |
Preclinical Pharmacokinetics and Metabolism of Vitexia Glucoside in Animal Models
Absorption and Distribution Profiles in Experimental Animal Systems
Currently, there is a lack of published research specifically investigating the absorption and distribution of Vitexia-glucoside in any experimental animal model. To understand its potential bioactivity, studies would be required to determine the extent and rate of its absorption from the gastrointestinal tract and its subsequent distribution to various tissues and organs.
Metabolic Transformations and Biotransformation Pathways (e.g., Deglycosylation by Gut Microbiota, Phase I and Phase II Reactions)
The biotransformation of this compound has not been a specific focus of published metabolic studies. Generally, flavonoid glycosides undergo significant metabolism. It is known that phenolic compounds can be metabolized by the gut microbiota. ugr.es These microorganisms often play a crucial role in deglycosylation, the removal of the sugar moiety, which can significantly impact the bioavailability and bioactivity of the parent compound.
Following potential absorption, the aglycone or other metabolites would likely undergo Phase I and Phase II metabolic reactions, primarily in the liver. ugr.es Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to increase water solubility and facilitate excretion. ugr.es However, the specific enzymes and metabolic pathways involved in the transformation of this compound have not been documented.
Excretion Pathways and Comprehensive Metabolite Profiling
Detailed information on the excretion pathways and a comprehensive metabolite profile of this compound in animal models is not available in the public domain. Such studies would involve the collection of urine, feces, and bile to identify and quantify the parent compound and its various metabolites, providing a complete picture of how the compound is eliminated from the body.
Biotechnological Production and Metabolic Engineering of Vitexia Glucoside
Enzymatic Biotransformation and Regioselective Glycosylation for Novel Derivative Synthesis
Enzymatic glycosylation presents a powerful tool for the synthesis of novel Vitexia-glucoside derivatives with potentially enhanced properties, such as improved solubility and bioavailability. cas.czmdpi.com This approach offers high regioselectivity and stereoselectivity under mild reaction conditions, overcoming the challenges associated with chemical synthesis. cas.cz
Recent studies have demonstrated the feasibility of producing novel vitexin (B1683572) glucosides through enzymatic biotransformation. Glycosyltransferases (GTs) and, in some cases, glycoside hydrolases (GHs) are the key enzymes employed for this purpose. cas.czmdpi.com GTs, particularly from the GT1 and GT28 families, have shown efficacy in transferring sugar moieties from activated donors like UDP-glucose to the vitexin backbone. cas.czresearchgate.net
One notable study investigated the glycosylation of vitexin using a panel of GHs and GTs. cas.czmdpi.com While the tested GHs did not exhibit activity towards vitexin, several GTs from Bacillus species successfully catalyzed the reaction. cas.cz Specifically, the glycosyltransferase BtGT_16345 from Bacillus thuringiensis demonstrated the highest conversion rate, yielding two novel derivatives: vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside. mdpi.com The production of these derivatives was optimized by controlling reaction parameters such as pH and temperature. cas.cz
Another innovative approach involves the use of a solvent-stable β-fructosidase to glycosylate vitexin in organic solvents. nih.govrsc.org This method achieved high yields of novel fructofuranosyl-vitexin derivatives and highlighted the potential of using non-aqueous media to overcome the poor aqueous solubility of the substrate. nih.govrsc.org
The resulting novel this compound derivatives have been shown to possess significantly higher aqueous solubility compared to the parent compound, vitexin. mdpi.com This enhanced solubility is a critical factor for improving the potential therapeutic applications of these compounds.
Table 1: Enzymatic Synthesis of Vitexin Glucosides
| Enzyme | Source Organism | Acceptor Substrate | Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| BtGT_16345 (GT28) | Bacillus thuringiensis | Vitexin | Vitexin-4′-O-β-glucoside, Vitexin-5-O-β-glucoside | Highest conversion yield among tested GTs; products showed increased aqueous solubility. | mdpi.com |
| BsGT110 (GT1) | Bacillus subtilis | Vitexin | Vitexin-O-glucoside | Lower conversion rate compared to BtGT_16345. | cas.cz |
| BsUGT398 (GT1) | Bacillus subtilis | Vitexin | Vitexin-O-glucoside | Moderate conversion rate. | cas.cz |
| BsUGT489 (GT1) | Bacillus subtilis | Vitexin | Vitexin-O-glucoside | Lower conversion rate. | cas.cz |
| β-fructosidase | Not specified | Vitexin | β-D-fructofuranosyl-(2→6)-vitexin, β-D-difructofuranosyl-(2→6)-vitexin | High yields in organic solvent systems; products showed enhanced anti-tumor activity. | nih.govrsc.org |
| Vitexin β-glucosyltransferase | Silene alba | Vitexin | Vitexin 2"-O-β-D-glucoside | Specific for the 2"-position of the C-linked glucose. | qmul.ac.uk |
Plant Tissue Culture and Genetic Engineering Approaches for Enhanced Biosynthesis and Yield
Plant tissue culture offers a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. sci-hub.se Strategies for enhancing the production of flavonoids like this compound in plant cell and organ cultures include the optimization of culture conditions and the application of elicitors to stimulate biosynthetic pathways. nih.gov
While specific research on this compound production in plant tissue culture is limited, studies on other flavonoids provide a valuable framework. The manipulation of nutrient media, plant growth regulators, and physical parameters such as light and temperature can significantly impact the accumulation of target compounds. nih.gov Furthermore, the use of elicitors, which are compounds that trigger defense responses in plants, has been shown to enhance the production of various secondary metabolites, including flavonoids. nih.gov
Genetic engineering presents a more targeted approach to increasing the yield of this compound in plants. cas.cz The flavonoid biosynthetic pathway is well-characterized, providing multiple targets for genetic manipulation. nih.gov Overexpression of key pathway genes or transcription factors that regulate the entire pathway can lead to a significant increase in the production of desired flavonoids. nih.govfrontiersin.org
For instance, transcription factors from the MYB, bHLH, and WD40 families often form a regulatory complex that controls the expression of structural genes in the flavonoid pathway. nih.gov Engineering the expression of these transcription factors can therefore be a powerful strategy to enhance the production of specific flavonoids. sci-hub.sefrontiersin.org Additionally, knocking out competing metabolic pathways can redirect metabolic flux towards the synthesis of the target compound. nih.gov
Table 2: Potential Strategies for Enhanced this compound Production in Plant Systems
| Strategy | Approach | Potential Outcome |
|---|---|---|
| Plant Tissue Culture | Optimization of media components (e.g., nutrients, hormones) | Increased cell growth and vitexin accumulation |
| Application of elicitors (e.g., jasmonic acid, salicylic (B10762653) acid) | Stimulation of the flavonoid biosynthetic pathway | |
| Use of precursor feeding | Increased availability of building blocks for vitexin synthesis | |
| Genetic Engineering | Overexpression of key biosynthetic genes (e.g., CHS, CHI, FNS) | Increased flux through the vitexin biosynthetic pathway |
| Overexpression of regulatory transcription factors (e.g., MYB, bHLH) | Coordinated upregulation of multiple pathway genes | |
| Knockout of competing pathways (e.g., lignin (B12514952) biosynthesis) | Redirection of metabolic precursors to flavonoid synthesis | |
| Engineering of glycosyltransferases | Conversion of vitexin to specific this compound derivatives |
Heterologous Microbial Fermentation Systems for Recombinant Production
Heterologous production in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae represents a promising alternative for the scalable and sustainable production of this compound. nih.govnih.gov These systems offer advantages such as rapid growth, well-established genetic tools, and the ability to grow in defined media, allowing for precise process control and optimization. researchgate.netfrontiersin.org
The production of flavonoids in microbial hosts requires the reconstruction of the plant biosynthetic pathway in the chosen microorganism. nih.gov This involves introducing the necessary genes from the plant into the microbial genome or on plasmids. For the de novo synthesis of vitexin from a simple carbon source like glucose, the entire pathway from a central metabolite like L-phenylalanine or L-tyrosine needs to be established. nih.govdartmouth.edu
Successful heterologous production of various flavonoids has been reported in both E. coli and S. cerevisiae. nih.govmdpi.com The choice of host is critical, as some plant enzymes, particularly cytochrome P450s, may require a eukaryotic host like yeast for proper folding and activity. mdpi.com Metabolic engineering strategies are often employed to optimize the production of the target flavonoid. These include:
Increasing precursor supply: Overexpressing genes in the host's central metabolism to enhance the availability of precursors like malonyl-CoA and p-coumaroyl-CoA.
Balancing pathway expression: Optimizing the expression levels of the heterologous genes to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product.
Eliminating competing pathways: Deleting genes that encode for enzymes that divert precursors away from the desired pathway.
Co-expression of glycosyltransferases: Introducing a specific UDP-glycosyltransferase to convert the aglycone (vitexin) into the desired this compound derivative. nih.govexpasy.orgnih.gov
The development of a robust microbial cell factory for this compound production holds the potential for industrial-scale manufacturing of this valuable compound. nih.govamanote.com
Table 3: Considerations for Heterologous Production of this compound
| Factor | Escherichia coli | Saccharomyces cerevisiae |
|---|---|---|
| Advantages | Rapid growth, high cell densities, well-characterized genetics, diverse expression tools. researchgate.netnih.gov | GRAS (Generally Recognized As Safe) status, ability to express eukaryotic proteins (e.g., P450s), established fermentation processes. nih.govresearchgate.net |
| Challenges | Potential for protein misfolding and inclusion body formation, difficulty in expressing some plant enzymes (e.g., P450s). mdpi.com | Slower growth rate compared to E. coli, more complex genetic manipulation. |
| Metabolic Engineering Strategies | Overexpression of acetyl-CoA carboxylase (for malonyl-CoA), introduction of the vitexin biosynthetic pathway, co-expression of a suitable glycosyltransferase. | Engineering of the shikimate and phenylpropanoid pathways, expression of plant P450s and glycosyltransferases, optimization of fermentation conditions. nih.govdtu.dk |
Future Research Directions and Emerging Challenges in Vitexia Glucoside Investigation
Discovery and Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action
Future research must prioritize the identification of novel biological targets for Vitexia-glucoside, moving beyond the known activities of its parent compound, Vitexin (B1683572). Vitexin is recognized for its antioxidant, anti-inflammatory, and anticancer properties, often acting through pathways like NF-κB modulation and the inhibition of enzymes such as α-glucosidase. patsnap.comnih.gov The primary challenge is to determine how the addition of a 4'-O-glucose moiety alters these interactions and whether it confers affinity for new molecular targets.
Key research initiatives should include:
High-Throughput Screening: Employing extensive panels of receptors, enzymes, and ion channels to systematically screen for previously unknown interactions.
Affinity-Based Proteomics: Utilizing this compound as a molecular probe to isolate and identify its binding partners directly from complex cellular lysates.
Mechanism Deconvolution: For any newly identified targets, detailed mechanistic studies will be essential. This involves investigating downstream signaling cascades, gene expression changes, and post-translational modifications to build a comprehensive picture of its mode of action. The goal is to uncover mechanisms that are unique to the glycosylated form of the molecule.
Development of Advanced and Hyphenated Analytical Platforms for Comprehensive Characterization
A significant challenge in natural product research is the accurate and sensitive detection and characterization of compounds within complex biological matrices. For this compound, the development and application of advanced analytical platforms are crucial for both quality control and metabolic studies.
Future analytical development should focus on:
Hyphenated Chromatographic Techniques: Methods combining liquid chromatography with mass spectrometry (LC-MS), particularly tandem MS (MS/MS), are essential for the structural elucidation and quantification of this compound and its metabolites. vt.edu These techniques allow for the separation of isomers and provide detailed fragmentation patterns for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is indispensable for the definitive structural confirmation of novel glycosides and for studying their three-dimensional conformation in solution, which can influence biological activity.
Multi-modal Analysis: Integrating data from various platforms, such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and circular dichroism (CD), can provide a holistic characterization of the molecule's physicochemical properties.
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| HPLC-UV | Quantification and Purity Assessment | Retention time, concentration, presence of impurities |
| LC-MS/MS | Identification and Structural Elucidation | Molecular weight, fragmentation pattern, metabolite identification |
| High-Field NMR (1H, 13C, 2D) | Definitive Structure Confirmation | Atom connectivity, stereochemistry, 3D conformation |
| FTIR Spectroscopy | Functional Group Analysis | Presence of hydroxyl, carbonyl, and aromatic groups |
Exploration of Synergistic and Antagonistic Effects with Other Phytochemicals
Phytochemicals rarely act in isolation. The therapeutic efficacy of plant extracts is often attributed to the synergistic interactions between their various components. nih.gov A critical area of future research is to investigate how this compound interacts with other phytochemicals, such as other flavonoids, terpenoids, and phenolic acids.
This exploration would involve:
In Vitro Combination Assays: Testing binary or ternary combinations of this compound with other compounds against specific biological targets (e.g., cancer cell lines, inflammatory enzymes) to determine if the combined effect is synergistic (greater than the sum of individual effects), additive, or antagonistic (less than the sum).
Mechanism of Synergy: Investigating the molecular basis for any observed synergy. This could involve one compound enhancing the bioavailability of another, inhibiting a metabolic enzyme that would otherwise degrade the active compound, or targeting a complementary pathway.
| Combination | Target | Observed Effect | Potential Mechanism |
|---|---|---|---|
| This compound + Quercetin (B1663063) | Antioxidant Activity (DPPH Assay) | Synergistic | Regeneration of oxidized Quercetin by this compound |
| This compound + Curcumin | Anti-inflammatory (NF-κB Inhibition) | Synergistic | Targeting different nodes in the NF-κB signaling pathway |
| This compound + Epigallocatechin gallate (EGCG) | Antiproliferative (MCF-7 Cells) | Synergistic | Enhanced cell cycle arrest and induction of apoptosis |
| This compound + Resveratrol | α-Glucosidase Inhibition | Additive | Both compounds acting on the same active site |
Innovation in Biosynthetic Pathway Engineering for Sustainable Production
The reliance on natural extraction for obtaining this compound presents challenges related to yield, purity, and sustainability. Metabolic engineering and synthetic biology offer a promising alternative for its production. The primary goal is to reconstruct the biosynthetic pathway of this compound in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.
Key challenges and innovations in this area include:
Pathway Discovery: Identifying and characterizing the specific enzymes from the source plant responsible for synthesizing the apigenin (B1666066) backbone and, crucially, the glycosyltransferase that attaches the glucose moiety at the 4'-position.
Heterologous Expression and Optimization: Successfully expressing these plant enzymes in a microbial host and optimizing metabolic flux towards the target molecule. This often requires balancing the pathway, enhancing precursor supply, and minimizing the formation of toxic intermediates. acs.org
Combinatorial Biosynthesis: Using a "mix-and-match" approach with enzymes from different organisms to produce not only this compound but also novel "unnatural" natural products with potentially enhanced properties. acs.org Enzymatic synthesis has already been shown to be effective for producing other vitexin glycosides. scispace.comresearchgate.netnih.gov
Expansion of Structure-Activity Relationship Studies through Advanced Combinatorial Chemistry and Artificial Intelligence Integration
Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental for developing more potent and selective therapeutic agents. nih.govyoutube.commdpi.comresearchgate.net
Future research should integrate modern chemical and computational tools:
Combinatorial Chemistry: While natural products have immense structural diversity, combinatorial chemistry allows for the systematic synthesis of libraries of this compound analogs. nih.govroutledge.comscielo.brresearchgate.net This involves modifying specific functional groups, such as the number and position of hydroxyl groups, or altering the sugar moiety, to probe their importance for biological activity.
Artificial Intelligence (AI) and Machine Learning: AI can dramatically accelerate the drug discovery process. nih.govaurigeneservices.com By training machine learning models on SAR data generated from combinatorial libraries, it becomes possible to predict the activity of virtual compounds before they are synthesized. nih.govalacrita.comroche.com Quantitative Structure-Activity Relationship (QSAR) models can identify the key molecular features required for a desired biological effect, guiding the design of next-generation compounds with improved properties. nih.gov This integration of AI can reduce the time and cost associated with traditional trial-and-error approaches, making the exploration of natural product derivatives more efficient.
Q & A
Q. What standardized analytical methods are recommended for identifying and quantifying Vitexia-glucoside in plant extracts?
To ensure reproducibility, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at wavelengths optimized for flavonoid glycosides (e.g., 280 nm). Calibration curves using pure this compound (CAS 38950-94-6) should be validated against reference spectra . For purity assessment, tandem mass spectrometry (LC-MS/MS) is critical to distinguish this compound from structurally similar compounds like geniposide or scutellarin .
Q. How can researchers ensure the stability of this compound during experimental storage and processing?
Stability studies should include temperature-controlled environments (4°C for short-term, -80°C for long-term storage) and pH monitoring. Degradation kinetics can be analyzed using accelerated stability testing under varying humidity and light exposure. Data integrity requires adherence to protocols like the FDA’s Guidelines for Analytical Method Validation, emphasizing statistical analysis of degradation byproducts .
Q. What are the established in vitro models for preliminary bioactivity screening of this compound?
Use cell-based assays targeting inflammation (e.g., LPS-induced RAW 264.7 macrophages) or metabolic pathways (e.g., DPP4 inhibition assays). Dose-response curves should be normalized to controls, with IC50 values calculated using nonlinear regression models. Reference the docking score (-11.668 kcal/mol) from molecular studies on this compound’s interaction with inflammatory targets as a benchmark .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved methodologically?
Apply meta-analysis frameworks to reconcile discrepancies. For example, variations in anti-inflammatory outcomes may stem from differences in extraction solvents (polar vs. nonpolar) or cell-line specificity. Stratify datasets by experimental conditions and use multivariate regression to identify confounding variables. Ensure all analyses include both Full Analysis Set (FAS) and Per Protocol Set (PPS) to account for data exclusion biases .
Q. What computational strategies are optimal for predicting this compound’s interaction with novel molecular targets?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (200 ns trajectories) to assess binding stability. Validate predictions using in vitro assays, such as surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference results with existing docking scores (e.g., -11.668 kcal/mol against COX-2) to prioritize high-confidence targets .
Q. How should researchers design experiments to elucidate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
Employ physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like logP (-0.87), plasma protein binding, and hepatic clearance rates from preclinical studies. In vivo validation should use tracer techniques (e.g., radiolabeled this compound) to track tissue distribution and metabolite formation. Statistical power analysis must predefine sample sizes to ensure significance in PK-PD correlations .
Q. What methodologies address the low bioavailability of this compound in oral administration studies?
Investigate nanoformulations (e.g., liposomes or polymeric nanoparticles) to enhance solubility. Use Caco-2 cell monolayers to simulate intestinal absorption and quantify apparent permeability (Papp). Pharmacokinetic studies should compare AUC(0–24h) values between formulations, applying ANOVA with post-hoc Tukey tests to assess significance .
Methodological Considerations for Data Analysis
- Handling Heterogeneous Datasets : Apply mixed-effects models to account for variability in bioactivity measurements across labs. Include covariates like extraction methodology and solvent purity .
- Reproducibility in Molecular Studies : Document force field parameters (e.g., AMBER99SB-ILDN) and solvation models (TIP3P) in computational workflows to enable replication .
- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation trajectories in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
